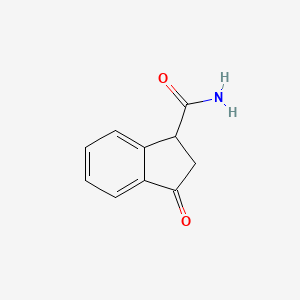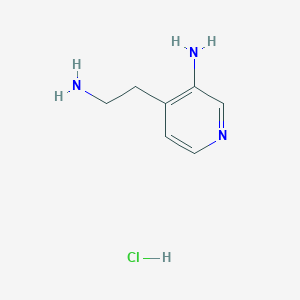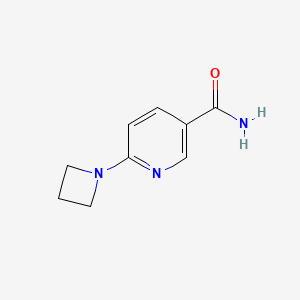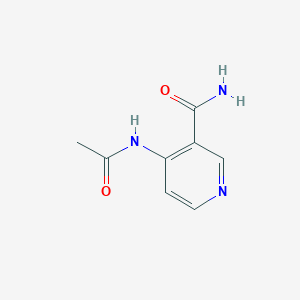
4-Acetamidonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetamidonicotinamide is a chemical compound with the molecular formula C8H9N3O2 It is a derivative of nicotinamide, which is an amide form of nicotinic acidThis compound has been investigated for various biological applications due to its structural similarity to nicotinamide .
Méthodes De Préparation
The synthesis of 4-Acetamidonicotinamide typically involves the acetylation of nicotinamide. One common method includes reacting nicotinamide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as pyridine to facilitate the acetylation process. The product is then purified through recrystallization .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce larger quantities of this compound. These methods often optimize reaction conditions to increase yield and reduce production costs .
Analyse Des Réactions Chimiques
4-Acetamidonicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it back to nicotinamide or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: It can undergo nucleophilic substitution reactions where the acetamido group is replaced by other functional groups. Reagents like sodium hydroxide can facilitate these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield oxo derivatives, while reduction with lithium aluminum hydride can produce reduced amides .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Acetamidonicotinamide is closely related to its structural similarity to nicotinamide. It is believed to exert its effects by interacting with molecular targets involved in redox reactions and energy production. Specifically, it may influence the activity of enzymes that utilize nicotinamide adenine dinucleotide (NAD) as a cofactor. This interaction can affect various cellular processes, including DNA repair, cellular stress responses, and metabolic pathways .
Comparaison Avec Des Composés Similaires
4-Acetamidonicotinamide can be compared to other nicotinamide derivatives, such as:
Nicotinamide: The parent compound, known for its role in NAD synthesis and various biological activities.
Nicotinic Acid: Another derivative with similar biological functions but different chemical properties.
Nicotinamide Riboside: A more complex derivative with enhanced bioavailability and potential therapeutic benefits.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological activities and applications compared to other nicotinamide derivatives .
Propriétés
Formule moléculaire |
C8H9N3O2 |
|---|---|
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
4-acetamidopyridine-3-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-5(12)11-7-2-3-10-4-6(7)8(9)13/h2-4H,1H3,(H2,9,13)(H,10,11,12) |
Clé InChI |
PXRZPKNFSVPKOG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=NC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15071156.png)
![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
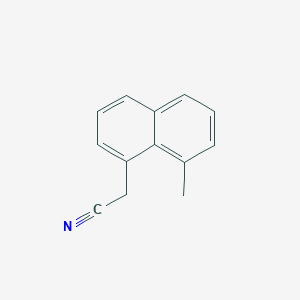
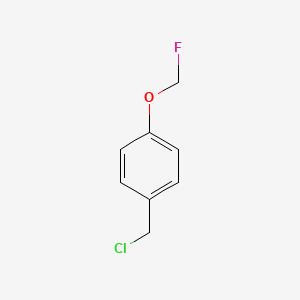

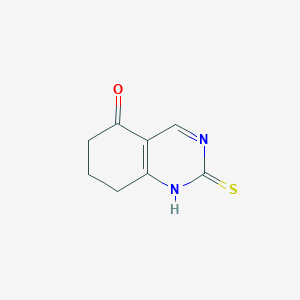
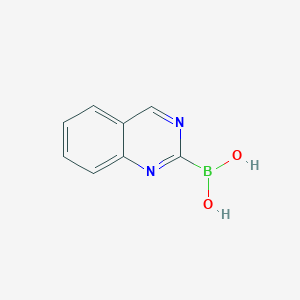
![5'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B15071233.png)
![6-(Dimethylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15071239.png)
